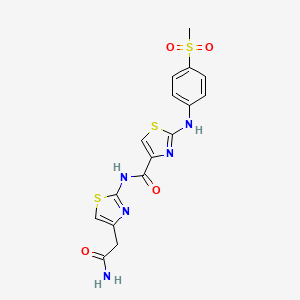

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique thiazole structure, has been investigated for potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of the compound is C16H15N3O4S, with a molecular weight of 357.43 g/mol. Its structural features include a thiazole ring and an amide functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3O4S |

| Molecular Weight | 357.43 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C(=O)N(C1=NC(=CS1)C(=O)N(C(C)(C))C(=O)N(C1=NC(=CS1)C(=O))C(=O))C(=O)) |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety is known to participate in various biochemical interactions, which can lead to the inhibition of key enzymatic processes.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating inhibitory effects with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential utility in treating infections caused by resistant bacterial strains.

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar structures have reported IC50 values as low as 0.06 µM against non-small cell lung cancer cells .

Antioxidant Activity

Thiazole derivatives have also been explored for their antioxidant properties. The ability to scavenge free radicals makes them potential candidates for protecting against oxidative stress-related diseases. Studies have indicated that certain thiazole compounds can effectively reduce oxidative damage in cellular models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including the compound , against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition, with MIC values ranging from 0.5 to 5 µg/ml .

- Cancer Cell Lines : In another investigation, the compound was tested on multiple cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong anticancer potential compared to conventional chemotherapeutics like doxorubicin .

- Oxidative Stress Protection : Research demonstrated that derivatives of this compound exhibited protective effects against oxidative stress in mouse models, highlighting their potential as therapeutic agents for conditions linked to oxidative damage .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound's molecular structure is characterized by multiple heterocyclic moieties, particularly thiazole rings, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that may include:

- Formation of Thiazole Rings : Utilizing established synthetic routes for heterocyclic compounds.

- Functional Group Modifications : Incorporating amino and carboxamide functionalities to enhance biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide exhibit promising antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Organisms |

|---|---|---|

| N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-... | Antibacterial | Bacillus subtilis, Escherichia coli |

| Ethyl 2-(N-substituted phenyl sulfamoyl)... | Antifungal | Aspergillus niger |

These compounds are evaluated using minimum inhibitory concentration (MIC) assays to determine their effectiveness against specific pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. For example, derivatives of thiazole have been tested against cancer cell lines such as MCF7 (breast cancer). The results indicate that modifications on the thiazole rings can significantly influence anticancer activity.

| Compound | Activity | Cell Line |

|---|---|---|

| N-(4-bromophenyl)-thiazol-2-yl derivatives | Anticancer | MCF7 |

| N-(substituted phenyl sulfamoyl)... | Cytotoxicity | Various |

Molecular docking studies further elucidate the binding interactions of these compounds with cancer-related targets, providing insights into their mechanisms of action .

Structure-Activity Relationships

The structure–activity relationship (SAR) is crucial in understanding how modifications to the thiazole ring affect biological activity. Research suggests that specific substitutions can enhance both antimicrobial and anticancer properties. For example:

- Amino Substituents : Enhance binding affinity to biological targets.

- Methylsulfonyl Groups : Improve solubility and stability.

These insights pave the way for designing more effective therapeutic agents based on the core thiazole structure .

Case Studies

- Synthesis and Evaluation of Thiazole Derivatives : A study focused on synthesizing a series of thiazole derivatives demonstrated their antimicrobial properties against various bacterial strains. The study utilized optimized reaction conditions for better yields and characterized the compounds using spectroscopic methods .

- Anticancer Screening : Another research effort evaluated the anticancer potential of thiazole derivatives against breast cancer cell lines, revealing several compounds with significant cytotoxic effects. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c1-28(24,25)11-4-2-9(3-5-11)18-15-20-12(8-27-15)14(23)21-16-19-10(7-26-16)6-13(17)22/h2-5,7-8H,6H2,1H3,(H2,17,22)(H,18,20)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYVQAZRGUDWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.